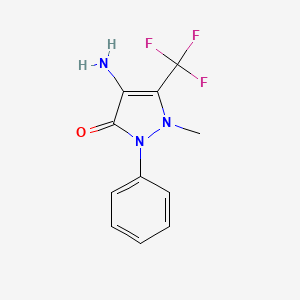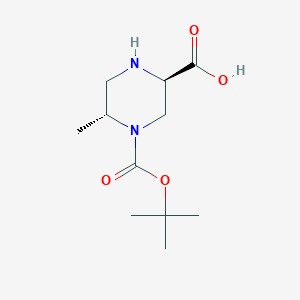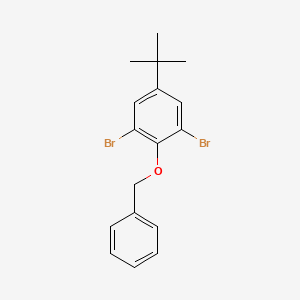
2-(Benzyloxy)-1,3-dibromo-5-(tert-butyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzyloxy)-1,3-dibromo-5-(tert-butyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with benzyloxy, dibromo, and tert-butyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1,3-dibromo-5-(tert-butyl)benzene can be achieved through several synthetic routes. One common method involves the bromination of 2-(Benzyloxy)-5-(tert-butyl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity of the bromination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzyloxy)-1,3-dibromo-5-(tert-butyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The dibromo groups can be reduced to form the corresponding dibenzyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of dibenzyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Benzyloxy)-1,3-dibromo-5-(tert-butyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Benzyloxy)-1,3-dibromo-5-(tert-butyl)benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the dibromo groups can engage in halogen bonding. These interactions can modulate the activity of the target molecules and pathways involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Benzyloxy)-1,3-dichloro-5-(tert-butyl)benzene
- 2-(Benzyloxy)-1,3-difluoro-5-(tert-butyl)benzene
- 2-(Benzyloxy)-1,3-diiodo-5-(tert-butyl)benzene
Uniqueness
2-(Benzyloxy)-1,3-dibromo-5-(tert-butyl)benzene is unique due to the presence of dibromo groups, which confer distinct reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs. The bromine atoms provide a balance between reactivity and stability, making this compound versatile for various applications.
Eigenschaften
Molekularformel |
C17H18Br2O |
|---|---|
Molekulargewicht |
398.1 g/mol |
IUPAC-Name |
1,3-dibromo-5-tert-butyl-2-phenylmethoxybenzene |
InChI |
InChI=1S/C17H18Br2O/c1-17(2,3)13-9-14(18)16(15(19)10-13)20-11-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3 |
InChI-Schlüssel |
DNCCURUNALKFQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


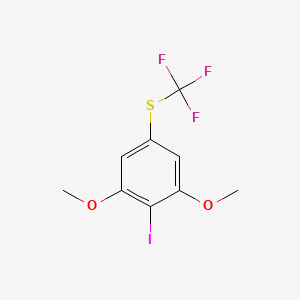
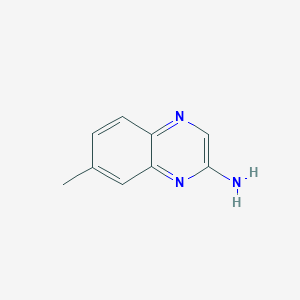

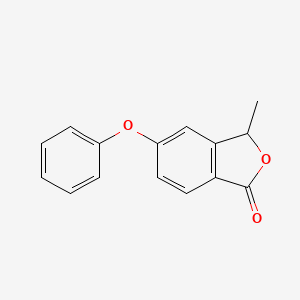
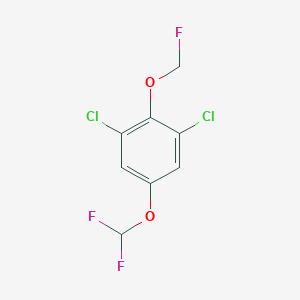
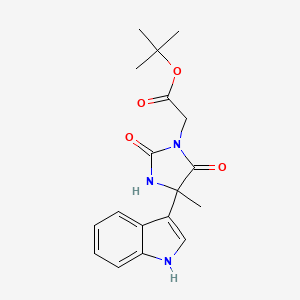

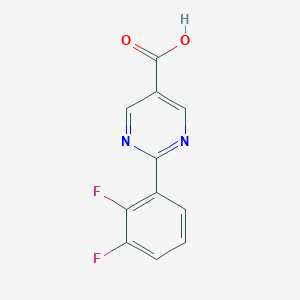
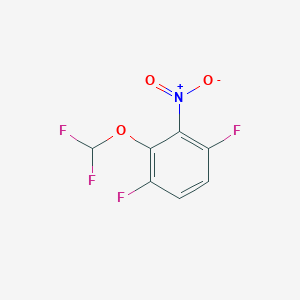
![5-(Chloromethyl)-2-oxo-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B14039706.png)


